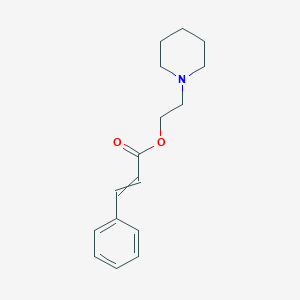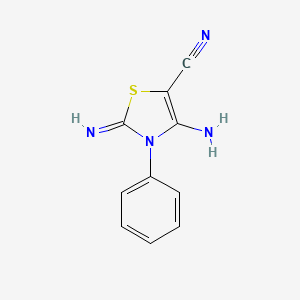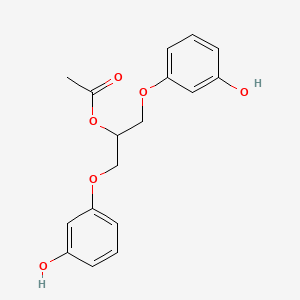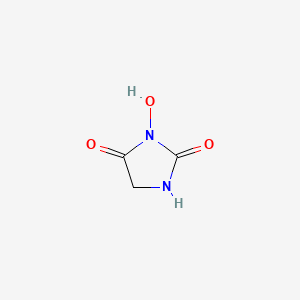
N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine: is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and an amine group attached to the benzothiazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylsulfanyl halide.
Ethylation: The ethyl group can be added through an alkylation reaction using ethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or amide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imines and amides.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
- 2-Methylsulfanyl-1,3-benzothiazole
- N-Ethyl-1,3-benzothiazol-6-amine
- 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine
Comparison: N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the presence of both the ethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57310-88-0 |
|---|---|
Fórmula molecular |
C10H12N2S2 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
N-ethyl-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H12N2S2/c1-3-11-7-4-5-8-9(6-7)14-10(12-8)13-2/h4-6,11H,3H2,1-2H3 |
Clave InChI |
RUBYGCDQAITYPB-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1)N=C(S2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)



![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)






